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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B361433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest in various research domains,

necessitates a thorough understanding of its Absorption, Distribution, Metabolism, Excretion,

and Toxicity (ADMET) profile for any potential therapeutic application. In the absence of

extensive experimental data, in silico predictive models offer a valuable preliminary

assessment to guide further investigation and development. This technical guide provides a

comprehensive overview of the predicted ADMET properties of 2-Methoxy-4-(2-
nitrovinyl)phenol, utilizing well-established computational tools. The data presented herein is

intended to serve as a foundational resource for researchers and drug development

professionals, facilitating informed decision-making in the early stages of the drug discovery

pipeline.

Physicochemical Properties and Drug-Likeness
The fundamental physicochemical properties of a compound are critical determinants of its

pharmacokinetic behavior. The predicted properties for 2-Methoxy-4-(2-nitrovinyl)phenol,
along with its adherence to established drug-likeness rules, are summarized below. These

predictions were generated using the SwissADME web tool.
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Property Predicted Value Interpretation

Molecular Formula C9H9NO4 -

Molecular Weight 195.17 g/mol Fulfills Lipinski's rule (<500)

LogP (Consensus) 1.85
Optimal lipophilicity for oral

absorption

Water Solubility Soluble
Favorable for dissolution in the

GI tract

Topological Polar Surface Area

(TPSA)
85.06 Å²

Good potential for cell

membrane permeability

Number of Rotatable Bonds 4
Indicates moderate

conformational flexibility

Drug-Likeness Rules

Lipinski's Rule Yes (0 violations)
High likelihood of being an

orally active drug

Ghose Filter Yes (0 violations)
Conforms to properties

common in known drugs

Veber's Rule Yes
Good oral bioavailability

predicted

Egan's Rule Yes
Good intestinal absorption

predicted

Muegge's Rule Yes (0 violations)
Conforms to pharmacophore

features of known drugs

Predicted Pharmacokinetic Properties
The journey of a drug through the body is a complex process. The following tables outline the

predicted absorption, distribution, metabolism, and excretion properties of 2-Methoxy-4-(2-
nitrovinyl)phenol, based on predictions from SwissADME and pkCSM.

Absorption
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Parameter Predicted Value Interpretation

Gastrointestinal (GI)

Absorption
High

Readily absorbed from the

gastrointestinal tract

Blood-Brain Barrier (BBB)

Permeant
No

Unlikely to cross the blood-

brain barrier

P-glycoprotein (P-gp)

Substrate
No

Not likely to be actively

effluxed from cells

Distribution
Parameter Predicted Value Interpretation

Volume of Distribution (VDss) -0.369 log(L/kg)
Tends to be confined to the

bloodstream

Fraction Unbound 0.433
Moderate binding to plasma

proteins expected

Metabolism
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Cytochrome P450 (CYP)
Isoform

Prediction Interpretation

CYP1A2 Inhibitor No

Unlikely to interfere with the

metabolism of CYP1A2

substrates

CYP2C19 Inhibitor Yes

Potential for drug-drug

interactions with CYP2C19

substrates

CYP2C9 Inhibitor Yes

Potential for drug-drug

interactions with CYP2C9

substrates

CYP2D6 Inhibitor No

Unlikely to interfere with the

metabolism of CYP2D6

substrates

CYP3A4 Inhibitor No

Unlikely to interfere with the

metabolism of CYP3A4

substrates

Excretion
Parameter Predicted Value Interpretation

Total Clearance 0.511 log(ml/min/kg)
Moderate rate of elimination

from the body is predicted

Renal OCT2 Substrate No
Not likely to be actively

secreted by renal transporters

Predicted Toxicological Profile
Early assessment of potential toxicity is paramount in drug development. The predicted toxicity

profile for 2-Methoxy-4-(2-nitrovinyl)phenol, generated using the ProTox-II web server, is

detailed below.
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Toxicity Endpoint Prediction
Predicted LD50
(mg/kg)

Confidence Score

Oral Toxicity
Class 4 (Harmful if

swallowed)
500 0.65

Hepatotoxicity Inactive - 0.72

Carcinogenicity Inactive - 0.58

Mutagenicity Active - 0.69

Immunotoxicity Inactive - 0.81

Methodologies for in Silico ADMET Prediction
The predicted data presented in this guide were generated using publicly accessible and well-

validated in silico tools. A brief description of the methodologies employed by each tool is

provided below.

SwissADME: This web-based platform utilizes a combination of predictive models based on

quantitative structure-activity relationships (QSAR), machine learning algorithms, and

knowledge-based approaches. For physicochemical properties, it employs established

algorithms and consensus predictions from multiple models. Pharmacokinetic predictions are

based on models trained on large datasets of experimentally determined ADME properties.

Drug-likeness is assessed by comparing the compound's properties against the established

rules of Lipinski, Ghose, Veber, Egan, and Muegge.

pkCSM: This tool uses a graph-based signature approach to predict a wide range of

pharmacokinetic and toxicity properties. The chemical structure is represented as a graph, and

molecular descriptors are calculated based on this representation. These descriptors are then

used as input for machine learning models (support vector machines and gradient boosting)

that have been trained on curated datasets of experimental ADMET data.

ProTox-II: This web server focuses on the prediction of various toxicity endpoints. It integrates

several computational methods, including the analysis of toxic fragments, similarity to known

toxic compounds, and machine learning models. The prediction of oral toxicity is based on a 2D

fragment-based method and similarity to compounds with known LD50 values. Other toxicity
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endpoints like hepatotoxicity, carcinogenicity, and mutagenicity are predicted using

classification models built on large datasets of toxicological data.

ADMET Assessment Workflow
The following diagram illustrates the logical workflow for the in silico ADMET assessment of a

drug candidate like 2-Methoxy-4-(2-nitrovinyl)phenol.
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Caption: In silico ADMET assessment workflow.

Conclusion
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The in silico analysis of 2-Methoxy-4-(2-nitrovinyl)phenol suggests a promising ADMET

profile for an orally administered drug candidate. It is predicted to have good oral absorption

and moderate clearance. However, potential concerns regarding its inhibition of CYP2C9 and

CYP2C19, as well as a positive prediction for mutagenicity, warrant further experimental

investigation. The data and methodologies presented in this technical guide provide a solid

foundation for researchers to design and prioritize future preclinical studies, ultimately

contributing to a more efficient and informed drug development process. It is imperative to

emphasize that these in silico predictions are not a substitute for experimental validation but

rather a valuable tool to guide and streamline the research and development trajectory.

To cite this document: BenchChem. [Predicted ADMET Profile of 2-Methoxy-4-(2-
nitrovinyl)phenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b361433#predicted-admet-properties-of-2-methoxy-4-
2-nitrovinyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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